1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride
Overview
Description
1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C21H26ClN and a molecular weight of 327.9 g/mol . It is categorized under impurities, metabolites, pharmaceutical standards, intermediates, and fine chemicals . This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 4,4-diphenylbut-3-en-1-yl chloride with piperidine in the presence of a suitable base. The reaction is typically carried out under an inert atmosphere at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: The compound is utilized in studies related to cellular processes and biochemical pathways.
Medicine: It serves as a reference standard in pharmaceutical research and development.
Industry: The compound is employed in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride can be compared with other similar compounds, such as:
1-(4,4-Diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid hydrochloride: This compound has a similar structure but with an additional carboxylic acid group, which may alter its chemical properties and applications.
1,4-Diphenylbut-3-en-2-one: This compound shares the diphenylbutenyl structure but differs in its functional groups, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(4,4-diphenylbut-3-enyl)piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-4-11-19(12-5-1)21(20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22;/h1-2,4-7,11-15H,3,8-10,16-18H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEIHCFESGQMTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80713727 | |
Record name | 1-(4,4-Diphenylbut-3-en-1-yl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80713727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89410-63-9 | |
Record name | NSC39706 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39706 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4,4-Diphenylbut-3-en-1-yl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80713727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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